3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride: is a chemical compound with the molecular formula C8H19Cl2N3 It is known for its unique bicyclic structure, which includes a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic framework.
Introduction of the Hydrazine Group: The hydrazine group can be introduced via nucleophilic substitution reactions. For example, a precursor compound with a leaving group (such as a halide) can be reacted with hydrazine to form the desired hydrazinyl derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrazine group can undergo oxidation reactions to form various products, including azo compounds and nitrogen gas.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its hydrazine group can be modified to create derivatives with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
- Benzyl 2-azabicyclo[3.3.0]octane-3-carboxylate hydrochloride
- Ethyl 2-(4-hydroxy-2-quinazolinyl)hydrazinoacetate hydrochloride
Uniqueness
3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its hydrazine functional group and bicyclic structure. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-11-7-2-3-8(11)5-6(4-7)10-9;;/h6-8,10H,2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPPHIRCNXRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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